molecular formula C9H9NO4 B12435946 Amino-benzo[1,3]dioxol-4-YL-acetic acid CAS No. 62801-75-6

Amino-benzo[1,3]dioxol-4-YL-acetic acid

Cat. No.: B12435946
CAS No.: 62801-75-6
M. Wt: 195.17 g/mol
InChI Key: QSWQFCBVUXTILZ-UHFFFAOYSA-N
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Description

Amino-benzo[1,3]dioxol-4-YL-acetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzo[1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a 1,3-dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-benzo[1,3]dioxol-4-YL-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzo[1,3]dioxole, which is commercially available.

    Nitration: The benzo[1,3]dioxole undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Amino-benzo[1,3]dioxol-4-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces oxides or hydroxylated derivatives.

    Reduction: Produces amines or other reduced forms.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Amino-benzo[1,3]dioxol-4-YL-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Amino-benzo[1,3]dioxol-4-YL-acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole: The parent compound, lacking the amino and acetic acid groups.

    Amino-benzoic acid: Similar structure but without the dioxole ring.

    Amino-phenylacetic acid: Similar structure but without the dioxole ring.

Uniqueness

Amino-benzo[1,3]dioxol-4-YL-acetic acid is unique due to the presence of both the amino group and the benzo[1,3]dioxole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62801-75-6

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-amino-2-(1,3-benzodioxol-4-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c10-7(9(11)12)5-2-1-3-6-8(5)14-4-13-6/h1-3,7H,4,10H2,(H,11,12)

InChI Key

QSWQFCBVUXTILZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(C(=O)O)N

Origin of Product

United States

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